2-Phenylisoindolin-1-imine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

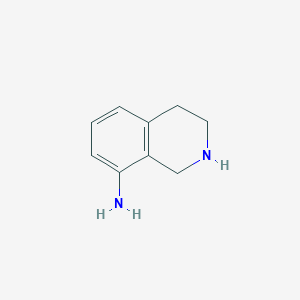

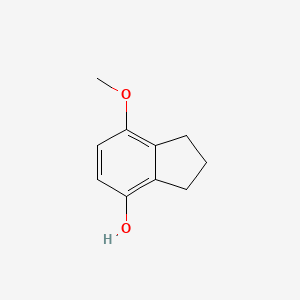

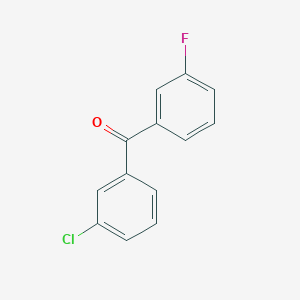

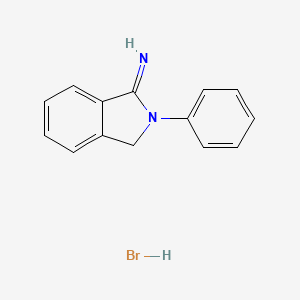

2-Phenylisoindolin-1-imine hydrobromide, also known as PIIH, is a heterocyclic compound. It has a molecular weight of 289.17 g/mol . The IUPAC name for this compound is 2-phenyl-1-isoindolinimine hydrobromide . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular formula of 2-Phenylisoindolin-1-imine hydrobromide is C14H13BrN2 . The InChI code for this compound is1S/C14H12N2.BrH/c15-14-13-9-5-4-6-11(13)10-16(14)12-7-2-1-3-8-12;/h1-9,15H,10H2;1H . The canonical SMILES representation is C1C2=CC=CC=C2C(=N)N1C3=CC=CC=C3.Br . Physical And Chemical Properties Analysis

2-Phenylisoindolin-1-imine hydrobromide has a molecular weight of 289.17 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a rotatable bond count of 1 . The exact mass is 288.02621 g/mol, and the monoisotopic mass is also 288.02621 g/mol . The topological polar surface area is 27.1 Ų . The compound has a heavy atom count of 17 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis of Isoquinoline Derivatives : 2-(o-Aroyl)phenyl-1, 4-dihydroisoquinolin-3(2H)-imine hydrobromides, a derivative of 2-Phenylisoindolin-1-imine hydrobromide, have been synthesized for the formation of 5-aryl-7,12-dihydroisoquino[2,3-a]quinazolinium perhclorates, highlighting its utility in creating condensed isoquinolines (Kisel’ et al., 1995).

Catalytic Asymmetric Hydrogenation : The compound has been utilized in developing a catalytic asymmetric hydrogenation process for the reduction of hydrochloride salts of similar imines, representing a novel approach to creating key intermediates for specific drugs (Ruzic et al., 2012).

Ultrasound Irradiation Synthesis : Novel 3-imino-2-phenylisoindolin-1-one derivatives have been synthesized using arylcyanamides and benzoyl chloride under ultrasound irradiation, showcasing an innovative approach for synthesizing derivatives under mild conditions (Nasrollahzadeh & Shafiei, 2021).

Biological Evaluation as ACE Inhibitors : Dihydroisoquinoline imines have been synthesized and evaluated for their potential as angiotensin-converting enzyme (ACE) inhibitors, indicating possible medical applications (Selmi et al., 2021).

Advanced Applications in Medicinal Chemistry

Synthesis of Antimuscarinic Agents : A study describes the racemization process of a related compound, which is crucial in preparing certain antispasmodic drugs, demonstrating its importance in medicinal chemistry (Bolchi et al., 2013).

Palladacycle Formations : The synthesis of N,N′-(Ar,Ar′-diaryl)iminoisoindolines, related to 2-Phenylisoindolin-1-imine hydrobromide, has been explored for applications in forming cyclopalladated complexes, underlining its utility in complex chemical formations (Chitanda et al., 2011).

Enantioselective Synthesis : The compound has been used in enantioselective synthesis processes, like the creation of tetrahydroquinolines, which are significant in the development of asymmetric synthetic methods (Derdau & Snieckus, 2001).

Material Science and Biomedical Applications

Hydrogel Formation for DNA Binding : Linear poly(ethylene imine)-based hydrogels have been developed using similar imine compounds, demonstrating their ability to bind and release DNA, thus showing potential in biomedical applications like gene delivery (Englert et al., 2014).

Cobalt-Catalyzed C-H Bond Imination : The compound has been involved in cobalt-catalyzed C-H bond imination, highlighting its role in innovative chemical reactions for synthesizing valuable organic compounds (Lukasevics et al., 2022).

Synthesis of Isoindole Derivatives : A Pd-catalyzed process has been developed using related compounds for constructing diverse cyclic imine products, showing the versatility of such compounds in organic chemistry (Tang et al., 2018).

Eigenschaften

IUPAC Name |

2-phenyl-3H-isoindol-1-imine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.BrH/c15-14-13-9-5-4-6-11(13)10-16(14)12-7-2-1-3-8-12;/h1-9,15H,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCHXAVYCPWNAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC=CC=C3.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610036 |

Source

|

| Record name | 2-Phenyl-2,3-dihydro-1H-isoindol-1-imine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylisoindolin-1-imine hydrobromide | |

CAS RN |

27408-84-0 |

Source

|

| Record name | 2-Phenyl-2,3-dihydro-1H-isoindol-1-imine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.